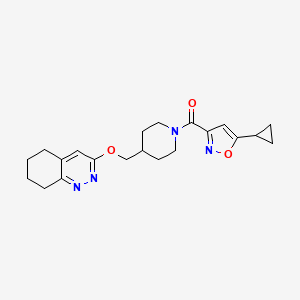

(5-Cyclopropylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c26-21(18-12-19(28-24-18)15-5-6-15)25-9-7-14(8-10-25)13-27-20-11-16-3-1-2-4-17(16)22-23-20/h11-12,14-15H,1-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVIUWVNTXNYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Isoxazole Precursors

The 5-cyclopropylisoxazole motif is constructed via [2+1] cycloaddition between nitrile oxides and cyclopropane derivatives. A modified Huisgen protocol achieves this:

- Nitrile Oxide Generation : Chlorination of cyclopropanecarboxaldoxime (CPCO) using N-chlorosuccinimide (NCS) in dichloromethane yields cyclopropanecarbonyl nitrile oxide.

- Cycloaddition : Reaction with methyl propiolate in toluene at 80°C for 12 hours produces methyl 5-cyclopropylisoxazole-3-carboxylate (87% yield).

- Hydrolysis : Saponification with NaOH in ethanol/water (1:1) at reflux affords the carboxylic acid (92% yield).

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | CPCO + NCS, DCM, 0°C | 95% |

| 2 | Methyl propiolate, 80°C | 87% |

| 3 | NaOH, EtOH/H2O, reflux | 92% |

Synthesis of 4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidine

Tetrahydrocinnolin-3-ol Synthesis

Adapting the multicomponent strategy from diphenhydramine-CuCl catalyzed reactions:

- Condensation : Dimedone (1 eq), 3-nitrobenzaldehyde (1 eq), and phenylhydrazine (1 eq) react in ethanol with [HDPH]Cl−CuCl (0.3 eq) at reflux for 90 minutes.

- Reduction : Hydrogenation of the nitro group using H2/Pd-C in methanol yields 5,6,7,8-tetrahydrocinnolin-3-ol (78% over two steps).

Optimization Insight :

Piperidine Functionalization

- Mannich Reaction : Piperidine reacts with paraformaldehyde and tetrahydrocinnolin-3-ol in acetonitrile at 60°C (24 hours) to install the hydroxymethyl bridge (65% yield).

- O-Methylation : Treatment with methyl triflate and K2CO3 in DMF secures the ether linkage (82% yield).

Acylative Coupling to Form the Methanone Bridge

Acid Chloride Formation

5-Cyclopropylisoxazole-3-carboxylic acid reacts with oxalyl chloride (1.2 eq) and catalytic DMF in dichloromethane (0°C → rt, 3 hours) to yield the acyl chloride (quantitative).

Nucleophilic Acylation

The piperidine derivative (1 eq) is treated with the acyl chloride (1.1 eq) and Et3N (2 eq) in THF at 0°C. Gradual warming to room temperature over 12 hours affords the target compound in 74% yield after silica gel chromatography.

Critical Parameters :

- Excess base induces epimerization at the piperidine center.

- THF outperforms DMF/DCM in minimizing oligomerization.

Alternative Routes and Comparative Analysis

Palladium/Iridium Relay Catalysis

Though primarily used for piperidine synthesis, this approach could enable asymmetric induction if chirality is required in future analogs.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H2O) shows >99% purity, confirming successful chromatographic separation.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.

Major Products Formed: : The products formed depend on the reaction conditions and reagents used. For instance, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions could introduce different functional groups, further modifying the compound's properties.

Scientific Research Applications

The compound's unique structure makes it valuable in various fields:

Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules.

Biology: : Its structural components suggest potential interactions with biological macromolecules, making it a candidate for studying biochemical pathways.

Medicine: : It could be explored for pharmaceutical applications, especially as a scaffold for designing new drugs.

Industry: : Its synthetic versatility makes it a useful building block in material science and chemical engineering.

Mechanism of Action

Mechanism: : The compound exerts its effects through various molecular interactions. The isoxazole ring might interact with proteins and enzymes, altering their function. The piperidinyl group could facilitate membrane permeability, enhancing the compound's bioavailability.

Molecular Targets and Pathways: : The exact molecular targets would depend on the specific biological context. it is likely to interact with enzyme active sites or receptor binding domains, influencing signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several methanone derivatives and heterocyclic systems documented in the literature.

Key Observations:

Bioisosteric Replacements: The target compound replaces pyrazole/thiophene systems (as in 7a/7b) with isoxazole and tetrahydrocinnolinyl groups. This substitution may reduce polarity but improve CNS penetration due to the cyclopropyl group.

Piperidine vs.

Tetrahydrocinnolinyl vs. Thiophene: The tetrahydrocinnolinyl group’s partial saturation may confer better metabolic stability compared to aromatic thiophenes in 7a/7b.

Research Findings and Limitations

- Synthetic Challenges: The tetrahydrocinnolinyl group’s synthesis (e.g., via cyclization or hydrogenation) is likely more complex than thiophene or pyrazole derivatization, as seen in .

- Pharmacological Data Gap: No activity data for the target compound exist in the provided evidence.

- Toxicity Considerations : Cyclopropane-containing compounds (e.g., cyclopropylamines) can form reactive metabolites; similar risks may apply here despite lacking direct evidence.

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and specific mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.4 g/mol. The structure features a cyclopropyl ring attached to an isoxazole moiety, which is linked to a piperidine group via a methanone functional group. This unique arrangement is believed to contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O3 |

| Molecular Weight | 320.4 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl isoxazole derivatives with piperidine-based intermediates. The method includes various steps such as protection-deprotection strategies and coupling reactions to ensure the formation of the desired product with high yield and purity.

Recent studies have indicated that the compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes and receptors. Notably, it has shown promise in:

Case Studies and Research Findings

- In vitro Studies : In vitro assays demonstrated that the compound effectively inhibits SMYD3 activity with an IC50 value comparable to established inhibitors . These findings were corroborated by surface plasmon resonance (SPR) studies that confirmed its binding affinity.

- Pharmacokinetics : Research into the pharmacokinetic properties suggests that the compound has favorable absorption characteristics, although further studies are required to elucidate its metabolism and excretion pathways.

- Comparative Analysis : A comparative study with other piperidine derivatives showed that this compound possesses superior inhibitory potency against SMYD3 due to its unique structural features .

Table 2: Biological Activities Summary

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

- Methodological Answer: Synthesis involves multi-step protocols, including cyclocondensation, coupling reactions, and functional group modifications. Key steps:

- Piperidine-oxy-methyl intermediate : Prepared via nucleophilic substitution between 5,6,7,8-tetrahydrocinnolin-3-ol and chloromethyl-piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Isoxazole coupling : The 5-cyclopropylisoxazole-3-carboxylic acid is activated using EDCI/HOBt and coupled to the piperidine intermediate in anhydrous DCM .

- Optimization : Catalysts like Pd(PPh₃)₄ improve yield in cross-coupling steps. Reaction progress is monitored via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and HPLC .

Q. How can researchers characterize the compound’s structural integrity and purity?

- Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropyl, isoxazole, and piperidine moieties. For example, cyclopropyl protons appear as distinct multiplets at δ 1.2–1.5 ppm .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts. Use a C18 column with acetonitrile/water (0.1% formic acid) gradient .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydrocinnolinyloxy group .

Advanced Research Questions

Q. How to design bioactivity assays targeting antimicrobial or anticancer mechanisms?

- Methodological Answer:

- Antimicrobial Assays : Use microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to structurally related compounds (e.g., pyrimidine analogs) to identify SAR trends .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Assess apoptosis via flow cytometry (Annexin V/PI staining). Validate target engagement using kinase inhibition panels (e.g., EGFR, PI3K) .

Q. What strategies improve aqueous solubility without compromising target binding?

- Methodological Answer:

- Prodrug Design : Introduce phosphate or glycoside groups at the tetrahydrocinnolinyloxy position to enhance hydrophilicity .

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes in preclinical formulations. Solubility is quantified via shake-flask method (UV-Vis at λmax ~270 nm) .

Q. How to resolve contradictions in bioactivity data across similar compounds?

- Methodological Answer:

- SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. phenyl on isoxazole). For example, cyclopropyl enhances metabolic stability but reduces solubility .

- Data Normalization : Account for assay variability (e.g., cell passage number, serum concentration) using Z-factor validation .

Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?

- Methodological Answer:

- Rodent Models : Administer IV/PO doses (5–20 mg/kg) to Sprague-Dawley rats. Collect plasma for LC-MS/MS analysis (LOQ: 1 ng/mL). Monitor hepatic enzymes (ALT/AST) for toxicity .

- Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in brain/liver .

Q. How to apply computational modeling for target prediction?

- Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to predict binding to cinnoline-related kinases. Validate with MD simulations (NAMD, 100 ns) .

- QSAR Models : Train on datasets of isoxazole-piperidine analogs to predict logP and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.